molecular formula C14H11BrN2OS B13377440 Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- CAS No. 89069-93-2

Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]-

Cat. No.: B13377440
CAS No.: 89069-93-2
M. Wt: 335.22 g/mol
InChI Key: HIBJQLBUMWEIAX-UHFFFAOYSA-N
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Description

Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]-: is a chemical compound with the molecular formula C14H11BrN2OS and a molecular weight of 335.21894 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a thioxomethyl group attached to a benzamide core. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- typically involves the reaction of 3-bromoaniline with thiophosgene, followed by the addition of benzoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of toxic reagents like thiophosgene .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

  • Benzamide, N-[[(3-chlorophenyl)amino]thioxomethyl]-
  • Benzamide, N-[[(3-methoxyphenyl)amino]thioxomethyl]-
  • Benzamide, N-[[(3-hydroxyphenyl)amino]thioxomethyl]-

Comparison: Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. In contrast, similar compounds with different substituents (e.g., chlorine, methoxy, hydroxy) may exhibit different chemical and biological properties .

Properties

CAS No.

89069-93-2

Molecular Formula

C14H11BrN2OS

Molecular Weight

335.22 g/mol

IUPAC Name

N-[(3-bromophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C14H11BrN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19)

InChI Key

HIBJQLBUMWEIAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Br

Origin of Product

United States

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